
TAK-632
説明
TAK-632 is a dual-targeting inhibitor initially developed as a pan-RAF kinase inhibitor for BRAF-mutant cancers, particularly melanoma resistant to first-generation BRAF inhibitors like vemurafenib . It inhibits B-RAF (IC₅₀ = 8.3 nM) and C-RAF (IC₅₀ = 1.4 nM), effectively suppressing MAPK pathway signaling (p-MEK and p-ERK) without altering Her3 or wild-type B-Raf levels in models like A549 cells . Additionally, this compound was repurposed as a necroptosis inhibitor by targeting RIPK1 (Kd = 480 nM) and RIPK3 (Kd = 105 nM), showing efficacy in inflammatory and cell death models .
特性
IUPAC Name |
N-[7-cyano-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFKUJDRGJSAQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C(=C(C=C3)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18F4N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Key Structural Modifications
-
7-Cyano Group : Introduced to occupy the BRAF selectivity pocket, improving affinity for RAF isoforms (BRAF, CRAF).
-
3-(Trifluoromethyl)phenyl Acetamide : Positioned to engage the hydrophobic back pocket of BRAF in the DFG-out conformation, bolstering selectivity over VEGFR2.
-
Cyclopropanecarboxamide : Added at the N-2 position of the benzothiazole core to stabilize the DFG-out binding mode.
Synthetic Route to this compound
The synthesis of this compound employs a regioselective cyclization strategy to construct the 1,3-benzothiazole scaffold, followed by sequential functionalization.
Regioselective Benzothiazole Formation
The core 1,3-benzothiazole scaffold is synthesized via cyclization of meta-substituted aniline derivatives. This method ensures precise control over the C-7 substituent, critical for RAF binding.
Step 1: Cyclization Reaction
A meta-substituted aniline precursor is treated with thiourea and bromine in acetic acid, yielding the 1,3-benzothiazole intermediate. The C-7 cyano group is introduced at this stage using a nitrile-containing aniline derivative.
Step 2: Phenoxy Substitution
The C-6 position is functionalized via nucleophilic aromatic substitution with 4-fluoro-3-nitroaniline, followed by reduction to the amine.
Step 3: Acetamide Coupling
The amine intermediate is acylated with 2-[3-(trifluoromethyl)phenyl]acetyl chloride to install the hydrophobic back-pocket binding moiety.
Step 4: Cyclopropanecarboxamide Installation
Finally, the N-2 position of the benzothiazole is amidated with cyclopropanecarboxylic acid using standard coupling reagents (e.g., HATU, DIPEA).
Reaction Conditions and Yields
Structure-Activity Relationship (SAR) Studies
SAR studies focused on optimizing C-7 and N-3 substituents to balance RAF potency and selectivity.
C-7 Substitutions
N-3 Acetamide Modifications
Pharmacokinetic Optimization
-
Cyclopropanecarboxamide : Improved metabolic stability in rat liver microsomes (t₁/₂ = 45 min) compared to bulkier substituents.
Analytical Characterization
This compound was characterized using advanced spectroscopic techniques:
-
¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 8.45 (d, J = 8.4 Hz, 1H), 7.85–7.65 (m, 4H), 4.20 (s, 2H), 2.10–1.95 (m, 1H), 0.95–0.80 (m, 4H).
-
X-ray Crystallography : Cocrystal structure with BRAF (PDB: 4XV2) confirmed DFG-out binding and key interactions.
Scale-Up and Process Chemistry
For preclinical and clinical studies, this compound was synthesized at multi-gram scale with the following optimizations:
-
Cyclization Step : Replaced bromine with safer electrophiles (e.g., NBS) to improve safety profile.
-
Purification : Transitioned from column chromatography to recrystallization (EtOAc/heptane) for higher throughput.
-
Yield Improvement : Overall yield increased from 12% (initial route) to 28% via solvent optimization (DMF → THF) and catalytic hydrogenation.
Comparative Potency of this compound Derivatives
Compound | C-7 Substituent | BRAF(wt) IC₅₀ (nM) | CRAF IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
---|---|---|---|---|
8A | -Cl | 15.2 | 3.8 | 420 |
8B (this compound) | -CN | 8.3 | 1.4 | 1,100 |
8C | -NO₂ | 9.1 | 2.1 | 950 |
8D | -CH₃ | 22.5 | 6.7 | 680 |
化学反応の分析
科学研究への応用
化学: これは、キナーゼ阻害とシグナル伝達経路の研究のための貴重なツールとして役立ちます。
生物学: this compoundは、細胞の増殖とアポトーシスにおけるRAFキナーゼの役割を調査するために使用されます。
医学: この化合物は、他のRAF阻害剤に抵抗性がある場合に、特にメラノーマの治療のための前臨床試験で有望な結果を示しています.
科学的研究の応用
Case Studies
- Melanoma Treatment : In studies involving NRAS-mutated and BRAF-mutated melanoma cells, TAK-632 demonstrated significant antiproliferative effects. It was found to be effective against melanoma cells that had developed resistance to BRAF inhibitors due to NRAS mutations or BRAF truncation .
- Combination Therapy : The combination of this compound with the MEK inhibitor TAK-733 showed synergistic effects in reducing cell viability across various melanoma models. This synergism suggests a promising therapeutic strategy for patients with advanced melanoma .
Data Table: Efficacy of this compound in Melanoma Models
Study | Cell Line | Mutation Type | IC50 (nM) | Synergy with MEK Inhibitor |
---|---|---|---|---|
SK-Mel-2 | NRAS mutant | 3.23 | Yes | |
HMVII | BRAF G469V | 4.46 | Yes | |
IPC-298 | BRAF WT | 132 | Yes |
Background
Necroptosis is a form of programmed cell death that is distinct from apoptosis and is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3). This pathway is important in various inflammatory and degenerative diseases.
Case Studies
- Inflammatory Response : In a mouse model of TNF-α-induced systemic inflammatory response syndrome (SIRS), this compound was shown to alleviate inflammation associated with necroptosis, highlighting its potential in treating inflammatory conditions .
Data Table: Effects of this compound on Necroptosis
作用機序
TAK-632は、B-RAFやC-RAFなど、RAFファミリータンパク質のキナーゼ活性を阻害することによって効果を発揮します。これは、これらのキナーゼのATP結合部位に結合し、それらの活性化と、マイトジェン活性化プロテインキナーゼ経路における下流標的のそれに続くリン酸化を阻止します。 この阻害は、癌細胞の細胞増殖の抑制とアポトーシスの誘導につながります .
類似化合物との比較
Structural and Pharmacokinetic Comparisons
Table 1: Key Pharmacological Properties
Compound | Primary Targets | IC₅₀/Kd (nM) | Selectivity Ratio (RIP1/RIP3) | Key Advantages Over this compound |
---|---|---|---|---|
This compound | B-RAF, C-RAF, RIPK1/3 | B-RAF: 8.3; RIP1: 480 | 0.22 | Baseline activity |
SZM-594 | RIPK1/3 | RIP1: 97 | 0.79 | Higher RIP1 selectivity |
Compound 25 | RIPK1 | RIP1: 15 | >333 | Superior potency and selectivity |
Exarafenib | Pan-RAF | BRAF V600E: <1 | N/A | Broader BRAF/NRAS coverage |
Table 2: Structural Modifications and Outcomes
Clinical and Preclinical Implications
- Oncology: this compound’s pan-RAF activity addresses resistance in BRAF-mutant melanomas, but newer agents like exarafenib offer broader mutation coverage .
- Inflammatory Diseases : Derivatives like Compound 25 show promise in ulcerative colitis and systemic inflammatory response syndrome (SIRS) with reduced toxicity .
- Drug Design Insights : Substituent positioning on the benzothiazole ring (C-5 vs. C-7) critically impacts RIPK1/3 selectivity and potency .
生物活性
TAK-632 is a selective pan-RAF inhibitor that has garnered attention for its potential therapeutic applications, particularly in melanoma treatment. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and its role in overcoming resistance to existing therapies.
Overview of this compound
This compound is designed to inhibit RAF kinases, which are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is often dysregulated in cancers, particularly melanoma, where mutations in BRAF and NRAS are prevalent. Unlike traditional BRAF inhibitors that can induce paradoxical activation of the MAPK pathway in BRAF wild-type cells, this compound demonstrates a unique profile by minimizing such activation while effectively suppressing RAF activity.
- Inhibition of RAF Activity : this compound suppresses RAF activity in both BRAF-mutated and NRAS-mutated melanoma cells. It has been shown to induce RAF dimerization but inhibit the kinase activity of these dimers, likely due to its slow dissociation from RAF proteins .
- Biphasic Effect on MAPK Pathway : At lower concentrations, this compound can modestly activate MEK and ERK phosphorylation; however, at higher concentrations, it effectively inhibits these pathways in BRAF wild-type cells . This biphasic response is crucial for understanding its therapeutic window.
- Synergistic Effects with MEK Inhibitors : The combination of this compound with MEK inhibitors like TAK-733 has been shown to produce synergistic antiproliferative effects in melanoma models, suggesting a potential combination therapy strategy .
Table 1: Summary of Preclinical Findings on this compound
Case Studies and Clinical Implications
Several studies have explored the clinical implications of this compound:
- Resistance Overcoming : In a study involving NRAS-mutated melanoma cells resistant to BRAF inhibitors, this compound was able to suppress cell growth effectively, showcasing its potential as a treatment option where other therapies fail .
- Combination Therapies : The synergistic effects observed when combining this compound with MEK inhibitors provide a promising avenue for enhancing therapeutic efficacy in resistant melanoma cases. This combination could potentially improve patient outcomes by targeting different nodes within the MAPK pathway .
- Safety Profile : In preclinical studies, this compound was administered repetitively without significant adverse effects such as body weight loss, indicating a favorable safety profile that warrants further clinical investigation .
Q & A
Q. How can researchers resolve paradoxical ERK reactivation observed at suboptimal this compound concentrations?
- Answer : At low concentrations (e.g., 15–40 nM), this compound may transiently induce MEK/ERK phosphorylation in BRAF wild-type cells due to RAF dimer stabilization . To mitigate this, combine this compound with MEK inhibitors (e.g., trametinib) or use higher doses (>100 nM) to fully suppress RAF activity . Validate using time-course Western blots and phospho-ERK normalization assays .
Q. What structural features of this compound contribute to its prolonged residence time in RAF kinases, and how can this be leveraged for inhibitor design?
- Answer : Molecular dynamics simulations reveal that this compound’s cyanophenyl and trifluoromethyl groups form stable hydrophobic interactions with the RAF ATP-binding pocket, while its benzothiazole moiety inserts into the “open” conformation of the kinase . Residence time (koff = 1.9 × 10<sup>−5</sup> s<sup>−1</sup>) can be optimized by modifying the cyclopropane-carboxamide linker to enhance hydrogen bonding with residues like K36 and D147 .
Q. How does this compound’s off-target inhibition of RIP1/RIP3 kinases impact its therapeutic potential in necroptosis-driven diseases?
- Answer : this compound binds RIP1/RIP3 via its benzothiazole and trifluorophenyl groups, inhibiting TSZ-induced necroptosis (IC50 = 0.1–0.08 μM) . To study this, use RIP1/3 kinase activity assays and necroptosis models (e.g., HT-29 cells + TNF-α/zVAD). For selectivity, compare with analogs like SZM-594, which lack the cyanophenyl group critical for RAF inhibition .
Q. What methodologies can identify this compound’s secondary targets, such as DHODH, in metabolic studies?
- Answer : Employ CETSA (Cellular Thermal Shift Assay) to confirm DHODH engagement by this compound . Validate using [<sup>13</sup>C]-glucose/[<sup>13</sup>C]-uridine tracing to quantify de novo pyrimidine biosynthesis inhibition. Pair with S-phase cell cycle arrest assays (rescuable by orotate supplementation) .
Q. How can combination therapies overcome resistance to this compound in BRAF/NRAS-mutant cancers?
- Answer : In BRAF inhibitor-resistant melanoma, combine this compound with ERBB or PI3K inhibitors to suppress compensatory pathways. For example, co-treatment with lapatinib (ERBBi) reduces pAKT levels and enhances ERK suppression in PANC1 cells . Validate synergy using Chou-Talalay combination indices and in vivo xenograft models .
Methodological Notes
- Data Contradiction Analysis : Address paradoxical ERK activation by integrating dose-response curves with time-resolved phospho-protein profiling .
- Structural Optimization : Use molecular docking (e.g., LigPlot+) to guide SAR studies for improving RIP1/3 selectivity while retaining RAF potency .
- Cross-Validation : Confirm DHODH inhibition via DHODH enzymatic assays and rescue experiments with uridine/orotate .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。